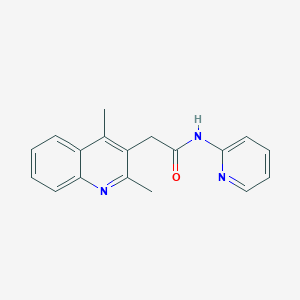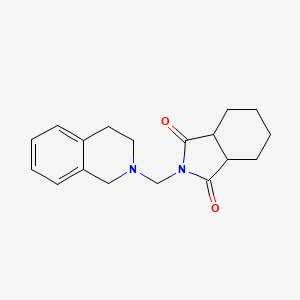
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research to investigate the mechanisms of excitatory neurotransmission in the central nervous system. DMQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory.
作用機序
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor's ligand-binding site and blocks the binding of glutamate, thereby preventing the activation of the receptor and the subsequent influx of calcium ions into the neuron.
Biochemical and Physiological Effects:
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide has been shown to block AMPA receptor-mediated synaptic transmission in various brain regions, including the hippocampus, cortex, and cerebellum. It has also been shown to impair learning and memory processes in animal models, suggesting a key role for AMPA receptors in these processes.
実験室実験の利点と制限
One advantage of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide is its high potency and selectivity for AMPA receptors, which allows for precise manipulation of these receptors in experimental settings. However, one limitation is that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide is not selective for a specific subtype of AMPA receptor, and can also block kainate receptors at higher concentrations.
将来の方向性
1. Investigating the role of AMPA receptors in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
2. Developing more selective AMPA receptor antagonists for therapeutic use.
3. Investigating the role of AMPA receptors in other physiological processes, such as pain perception and addiction.
4. Investigating the potential use of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide as a tool for studying the mechanisms of synaptic plasticity and learning and memory processes.
合成法
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide can be synthesized by a multi-step process starting from commercially available starting materials. The key steps involve the condensation of 2,4-dimethylquinoline with pyridine-2-carboxylic acid, followed by acetylation of the resulting amine with acetic anhydride.
科学的研究の応用
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide has been widely used in scientific research to investigate the role of AMPA receptors in synaptic transmission and plasticity. It has been used in electrophysiological studies to block AMPA receptor-mediated currents in neurons, and in behavioral studies to investigate the role of AMPA receptors in learning and memory processes.
特性
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-14-7-3-4-8-16(14)20-13(2)15(12)11-18(22)21-17-9-5-6-10-19-17/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORIKUTXAIPVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![3-[[(1-Benzylpyrazol-4-yl)methyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454321.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)


![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)



![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)